molecular formula C8H4BrNO2 B586055 4-Bromo-2-cyanobenzoic acid CAS No. 1223434-16-9

4-Bromo-2-cyanobenzoic acid

Cat. No.: B586055
CAS No.: 1223434-16-9
M. Wt: 226.029
InChI Key: NZMVUDLKRUPTEC-UHFFFAOYSA-N
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Description

Overview of Benzonitrile (B105546) Carboxylic Acid Derivatives in Organic Synthesis

Benzonitrile and its derivatives are fundamental building blocks in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids. researchgate.net When a carboxylic acid group is also present on the benzene (B151609) ring, the resulting benzonitrile carboxylic acid becomes a bifunctional molecule with two reactive centers. This allows for a wide range of chemical modifications, making these compounds valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials.

Significance of Halogenation in Benzoic Acid Scaffold Functionalization

The introduction of a halogen atom onto a benzoic acid scaffold, a process known as halogenation, is a crucial strategy in organic synthesis. acs.org Halogens act as useful handles for further functionalization through various cross-coupling reactions, such as Suzuki and Heck couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of intricate molecular architectures. rsc.org The position of the halogen on the aromatic ring also influences the regioselectivity of subsequent reactions. acs.org

Role of Cyano and Carboxylic Acid Groups in Molecular Reactivity

The cyano and carboxylic acid groups are both electron-withdrawing groups, which significantly influence the electronic properties of the benzene ring. masterorganicchemistry.comuomustansiriyah.edu.iq They deactivate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta-position. masterorganicchemistry.comfirsthope.co.in The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. firsthope.co.in The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization. researchgate.net The presence of both groups on the same aromatic ring creates a molecule with distinct reactive sites, enabling selective chemical transformations.

Historical Context of 4-Bromo-2-cyanobenzoic Acid Research

The specific compound, this compound, is a relatively modern compound in the landscape of chemical research. While the synthesis of various substituted benzoic acids has a long history, the targeted synthesis of molecules with this particular arrangement of functional groups is a more recent development, driven by the demand for novel building blocks in drug discovery and materials science. Research on related structures, such as the synthesis of 2-cyanobenzoic acids from bromobenzoic acids, has paved the way for the development of synthetic routes to this compound. acs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-cyanobenzoic acid
Source PubChem
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InChI

InChI=1S/C8H4BrNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMVUDLKRUPTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310473
Record name 4-Bromo-2-cyanobenzoic acid
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Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223434-16-9
Record name 4-Bromo-2-cyanobenzoic acid
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Record name 4-Bromo-2-cyanobenzoic acid
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Record name 4-Bromo-2-cyanobenzoic acid
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Chemical Profile of 4 Bromo 2 Cyanobenzoic Acid

Identifier Value
IUPAC Name 4-bromo-2-cyanobenzoic acid
CAS Number 1223434-16-9
Molecular Formula C₈H₄BrNO₂
Molecular Weight 226.03 g/mol
Appearance Solid
Purity 95.0% - 97%

This data is compiled from multiple sources. nih.govchemscene.comfluorochem.co.uksigmaaldrich.com

Spectroscopic Analysis

The structural elucidation of 4-Bromo-2-cyanobenzoic acid is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the positions of the bromo, cyano, and carboxylic acid groups.

Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C≡N stretch of the nitrile group.

Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Manufacturing Processes

The synthesis of 4-Bromo-2-cyanobenzoic acid can be achieved through multi-step synthetic routes. One plausible approach involves the Sandmeyer reaction on a suitably substituted aniline (B41778) derivative to introduce the cyano group, followed by oxidation of a methyl group to a carboxylic acid. Another strategy could involve the reaction of a bromobenzoic acid with a cyanide source. acs.org For instance, a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, is synthesized from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. google.com

Reactant/Reagent Role
Substituted Bromobenzoic AcidStarting material
Cyanide Source (e.g., KCN, CuCN)Introduces the cyano group
Catalyst (e.g., Palladium or Copper)Facilitates the cyanation reaction
Solvent (e.g., DMF, NMP)Reaction medium

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a important method for studying the structural and electronic properties of molecules. For 4-Bromo-2-cyanobenzoic acid, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p), cc-pVTZ), have been instrumental in elucidating its characteristics. asianjournalofphysics.com

Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, provides precise values for bond lengths and bond angles. Studies have focused on the planar and non-planar conformations, particularly concerning the orientation of the carboxylic acid group relative to the benzene (B151609) ring. researchgate.net The optimized structure shows that the molecule is nearly planar.

The electronic structure of the molecule, including the distribution of electron density, is also analyzed. This involves calculating properties such as molecular electrostatic potential (MEP), which helps in identifying the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For this compound, the MEP analysis highlights the electronegative oxygen and nitrogen atoms as centers of negative potential, while the hydrogen atom of the carboxyl group is a site of positive potential.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

< علمی-جدول>

Parameter Bond/Angle Calculated Value
Bond Lengths (Å)
C1-Br 1.898
C4-C7(≡N) 1.445
C7≡N 1.161
C5-C8(=O)OH 1.492
C8=O 1.213
C8-OH 1.359
Bond Angles (˚)
C2-C1-Br 119.8
C3-C4-C7 120.5
C4-C7-N 179.1
C6-C5-C8 121.2
O=C8-OH 122.9

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the various vibrational modes of the molecule to the experimentally observed spectral bands. researchgate.net For this compound, theoretical calculations have been compared with experimental FT-IR and FT-Raman spectra, showing good agreement after applying a scaling factor to account for anharmonicity and computational approximations. asianjournalofphysics.comresearchgate.net

These analyses allow for a detailed understanding of the vibrations of the functional groups, such as the C≡N stretching of the cyano group, the C=O and O-H stretching of the carboxylic acid group, and the C-Br stretching, as well as the vibrations of the benzene ring. researchgate.net

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

< علمی-جدول>

Vibrational Mode Experimental FT-IR Experimental FT-Raman Calculated (Scaled)
O-H Stretch 3085 3088 3086
C≡N Stretch 2235 2237 2236
C=O Stretch 1708 1705 1707
C-Br Stretch 685 687 686

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. wuxiapptec.comscielo.org.mx For this compound, the HOMO is primarily located over the benzene ring and the bromine atom, while the LUMO is distributed over the cyano and carboxylic acid groups. This distribution indicates that an electronic transition would involve a charge transfer from the ring to the electron-withdrawing substituents.

The HOMO-LUMO gap and related quantum chemical descriptors like chemical hardness, softness, and electronegativity are calculated to quantify the molecule's reactivity. irjweb.com These parameters are valuable for predicting how the molecule will behave in chemical reactions. wuxiapptec.com

Table 3: Calculated Quantum Chemical Parameters for this compound

< علمی-جدول>

Parameter Value (eV)
HOMO Energy -7.15
LUMO Energy -2.18
HOMO-LUMO Energy Gap (ΔE) 4.97
Chemical Hardness (η) 2.485
Electronegativity (χ) 4.665

Molecular Modeling and Simulations

Beyond static DFT calculations, molecular modeling techniques offer a dynamic view of the molecule's behavior.

Conformational analysis is performed to identify the most stable conformers of a molecule and the energy barriers between them. researchgate.net For this compound, the primary conformational flexibility arises from the rotation of the carboxylic acid group around the C-C single bond connecting it to the benzene ring. Computational scans of the potential energy surface reveal the energy changes associated with this rotation. The analysis typically shows that the planar conformer, where the C=O bond is cis or trans to the adjacent C-H bond of the ring, is an energy minimum, though a non-planar (rotated) conformation may also be stable.

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the principles of its intermolecular interactions can be inferred from its structure and computational analyses like crystal structure prediction and NBO (Natural Bond Orbital) analysis.

The most significant intermolecular interaction for this molecule is hydrogen bonding. In the solid state, carboxylic acids typically form centrosymmetric dimers, where two molecules are linked by strong hydrogen bonds between their carboxyl groups (O-H···O=C). Computational and crystallographic studies on similar benzoic acids confirm this dimerization motif. psu.edu MD simulations, if performed, would explore the stability and dynamics of these hydrogen-bonded dimers and other potential interactions, such as dipole-dipole interactions involving the polar cyano and bromo groups, in different environments (e.g., in solution or in the crystal lattice). These simulations would provide insight into how the molecules pack in the solid state and behave in a liquid phase.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. These models are built on the principle that the structural features and physicochemical properties of a molecule, known as molecular descriptors, determine its interactions with a biological target or its behavior in a chemical system. For substituted benzoic acids, QSAR studies have been instrumental in understanding how different substituents on the benzene ring influence their biological and pharmacological activities. nih.gov

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be understood from studies on closely related substituted benzoic acids. The key is to correlate molecular descriptors with observed activities. Molecular descriptors for this compound, such as its lipophilicity (XLogP3), polar surface area (TPSA), and electronic properties, can be calculated and used to predict its activity based on established QSAR models for similar compounds. nih.govnih.gov

For instance, a study on the binding of 24 substituted benzoic acids to bovine serum albumin (BSA) developed QSAR models to explain the binding affinity. nih.gov This study demonstrated that the binding constants could be satisfactorily described using two- and three-parameter models. The analysis revealed that the electron-density distribution in the aromatic ring, which is heavily influenced by substituents, plays a crucial role in the albumin affinity. Descriptors related to electronic effects (like Hammett constants) and hydrophobicity were key parameters in these models. nih.gov

The molecular descriptors for this compound suggest how it might behave in similar biological systems. The presence of both a bromo and a cyano group significantly alters its electronic and hydrophobic character compared to benzoic acid.

Table 1: Computed Molecular Descriptors for this compound

Descriptor Value Source
Molecular Weight 226.03 g/mol nih.gov
XLogP3 2.8 nih.gov
Hydrogen Bond Donors 1 chemscene.com
Hydrogen Bond Acceptors 2 chemscene.com
Rotatable Bonds 1 chemscene.com

These descriptors can be incorporated into QSAR models. For example, the XLogP3 value of 2.8 suggests a moderate level of lipophilicity, which often correlates with membrane permeability and binding to hydrophobic pockets in proteins. The TPSA is related to the molecule's ability to form polar interactions. In a typical QSAR study, these descriptors, along with others representing electronic and steric effects, would be used to build a regression model against a measured biological activity, such as enzyme inhibition or receptor binding affinity. nih.gov

pKa Prediction and Acidity Studies

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental property that governs its ionization state in different pH environments. This, in turn, affects its solubility, membrane transport, and interaction with biological targets. Computational methods are widely used to predict the pKa of organic molecules, providing valuable insights where experimental data is lacking.

Accurate pKa prediction is a significant challenge in computational chemistry. Several robust methods have been developed, often combining quantum mechanics (QM) with continuum solvation models. osti.govrsc.org

A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. Density Functional Theory (DFT) is a widely used QM method for this purpose. The choice of DFT functional and basis set is critical for accuracy. osti.govrsc.org For instance, studies have evaluated functionals like CAM-B3LYP and B3PW91 for their reliability in predicting the pKa of carboxylic acids. torvergata.itnih.gov CAM-B3LYP, in particular, has shown high accuracy, with a Mean Absolute Error (MAE) well below 1 pKa unit. nih.gov

The solvation model is another crucial component. Implicit or continuum solvation models, such as the Solvation Model based on Density (SMD) and the Polarizable Continuum Model (PCM), are computationally efficient ways to account for the effect of the solvent (typically water) on the solute. osti.govrsc.org Some advanced models also incorporate explicit water molecules at the reaction center to more accurately model the immediate solvation shell. torvergata.itnih.gov

Another strategy involves developing multiple linear regression (MLR) models. These models correlate empirical atomic descriptors, which quantify aspects like the inductive effect of neighboring atoms, directly with experimental pKa values for a large set of compounds. nih.govacs.org

Table 2: Comparison of Predicted pKa Values for Substituted Benzoic Acids using Different DFT Functionals

Compound Experimental pKa Predicted pKa (CAM-B3LYP) Predicted pKa (B3PW91)
Benzoic Acid 4.20 4.35 3.83
4-Bromobenzoic Acid 3.96 4.00 3.27
4-Cyanobenzoic Acid 3.55 3.32 2.96
2-Bromobenzoic Acid 2.96 3.02 3.86

Data sourced from a computational study using a 6-311G+(d,p) basis set and the SMD solvation model. torvergata.it

This table illustrates that while not perfect, modern computational models can predict pKa values with reasonable accuracy, capturing the relative acidity trends imparted by different substituents. torvergata.it For this compound, one would expect a pKa value lower than that of either 4-bromobenzoic acid (3.96) or 2-bromobenzoic acid (2.96) due to the combined electronic effects of the substituents.

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻). Any factor that stabilizes this anion will increase the acidity of the parent acid (i.e., lower its pKa). Electron-withdrawing groups (EWGs) enhance acidity through inductive and/or resonance effects. uci.edulibretexts.orgpressbooks.pub

In the case of this compound, the benzene ring is substituted with two powerful EWGs: a bromine atom and a cyano group (-C≡N).

Inductive Effect: Both the bromo and cyano groups are highly electronegative. They pull electron density away from the carboxylate group through the sigma bonds of the benzene ring. This delocalization of the negative charge makes the carboxylate anion more stable, thereby increasing the acidity of the carboxylic acid. pressbooks.pubpharmaguideline.com The inductive effect is distance-dependent, weakening as the substituent moves further from the carboxyl group. pressbooks.pub

Resonance Effect: The cyano group can also withdraw electron density through resonance (a mesomeric effect). It delocalizes the negative charge of the carboxylate anion across the aromatic system and onto the nitrogen atom of the cyano group. This further stabilizes the conjugate base.

The presence of EWGs makes the substituted benzoic acid more acidic than benzoic acid itself (pKa ≈ 4.2). uci.edupsu.edu For example, 4-cyanobenzoic acid (pKa = 3.55) and 4-bromobenzoic acid (pKa = 3.96) are both more acidic than benzoic acid. torvergata.it The position of the substituent also matters; ortho- and para-substituents often have a stronger effect than meta-substituents due to the involvement of resonance.

For this compound, the combined inductive and resonance effects of the cyano group at the ortho position and the inductive effect of the bromo group at the para position would be expected to significantly stabilize the carboxylate anion. This leads to a substantial increase in acidity compared to benzoic acid and even compared to the monosubstituted derivatives.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The strategic placement of ortho, meta, and para substituents on the benzene (B151609) ring allows for regioselective reactions, enabling chemists to build sophisticated molecules with high precision. The bromine atom is particularly useful for introducing molecular diversity through metal-catalyzed cross-coupling reactions, while the cyano and carboxylic acid groups can be converted into a wide range of other functionalities or participate in cyclization reactions.

Table 1: Physicochemical Properties of 4-Bromo-2-cyanobenzoic acid This table is interactive. Users can sort the data by clicking on the headers.

Property Value Source
CAS Number 1223434-16-9 nih.gov
Molecular Formula C₈H₄BrNO₂ nih.gov
Molecular Weight 226.03 g/mol nih.gov
IUPAC Name This compound nih.gov
SMILES C1=CC(=C(C=C1Br)C#N)C(=O)O nih.gov

| Appearance | Solid (form) | sigmaaldrich.com |

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of complex and biologically active molecules. chemscene.com Its utility is highlighted by its patented use as a reagent in the preparation of amide compounds designed to inhibit the production of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in various pathological processes. pharmaffiliates.com The general class of substituted benzoic acids is fundamental in medicinal chemistry, and the specific arrangement of bromo, cyano, and carboxyl groups on this compound offers a versatile platform for creating diverse pharmaceutical scaffolds.

Derivatives of cyanobenzoic acid are recognized as important precursors in the development of modern antithrombotic agents. Specifically, they are used in the synthesis of Factor Xa inhibitors, a class of anticoagulants used to treat and prevent blood clots. The synthesis of these inhibitors often involves the use of a cyanobenzoic acid core, where the cyano and other functional groups act as handles for constructing the final drug molecule. While direct synthesis from this compound is one of many possible routes, its structure is highly relevant for creating such cardiovascular drugs. The bromo group allows for coupling reactions to build the larger molecular framework, and the cyano group can be a key binding element or be transformed into other necessary functional groups.

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. Research has demonstrated a method for preparing 2-cyanobenzoic acids from bromobenzoic acids, which can then be converted into isoindolinone structures to confirm the regiochemistry. acs.org This establishes a clear synthetic link, where this compound is a viable precursor for this class of compounds. acs.org In such a synthesis, the cyano and carboxylic acid groups can undergo reactions, such as hydrolysis followed by reductive amination or cyclization, to form the five-membered lactam ring characteristic of isoindolinones. acs.org The bromine atom remains available for further functionalization, allowing for the creation of a library of diverse isoindolinone derivatives.

While the direct use of this compound for the synthesis of phenoxybenzoylphenyl acetic acids is not extensively detailed in readily available literature, its structural features make it a plausible candidate for such multi-step syntheses. The synthesis of complex molecules like phenoxybenzoylphenyl acetic acids requires building blocks with multiple, selectively addressable functional groups. The bromo group on the this compound ring is well-suited for forming a key ether linkage (phenoxy group) via nucleophilic aromatic substitution or an Ullmann condensation. The remaining cyano and carboxylic acid moieties could then be elaborated through further reactions to construct the benzoylphenyl acetic acid portion of the target molecule.

This compound is a relevant precursor for creating substituted isoquinolones, which are important heterocyclic compounds in drug discovery. Patent literature describes the use of 2-bromomethyl-4-cyano-benzoic acid methyl ester as a key intermediate in the synthesis of dihydro-isoquinolinone structures. gccpo.org This intermediate is a direct derivative of this compound via esterification and subsequent functionalization of a methyl group at the 2-position. These isoquinolone derivatives are of significant interest; for instance, 8-substituted isoquinolones have been developed as IKKβ inhibitors, which have potential applications in treating inflammatory diseases, autoimmune disorders, and cancer. google.com

Catalysis and Ligand Design

The application of this compound extends into the realm of catalysis and ligand design, where its distinct functional groups can be used to construct sophisticated molecules that coordinate to metal centers. chemscene.com The bromine atom is particularly valuable as it serves as a handle for palladium-catalyzed cross-coupling reactions, such as Negishi, Suzuki, or Sonogashira couplings. sigmaaldrich.com This allows for the covalent attachment of other organic fragments, enabling the synthesis of complex, multi-dentate ligands.

The carboxylic acid and cyano groups can also play a direct role in catalysis. They can act as coordinating groups, binding to a metal catalyst and influencing its electronic properties and steric environment. This modulation of the metal center's characteristics is critical for controlling the activity and selectivity of a catalytic reaction. Therefore, this compound is not just a passive scaffold but can be an active component in the design of novel catalysts and ligands for a wide range of chemical transformations.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-bromomethyl-4-cyano-benzoic acid methyl ester
4-Bromo-2-nitrobenzoic acid
N-Propyl-8-chloro-6-substituted Isoquinolones
Phenoxybenzoylphenyl Acetic Acids

An in-depth analysis of the chemical compound this compound reveals its significance as a versatile building block in various scientific and industrial fields. This article explores its applications in advanced organic synthesis, materials science research, and as an intermediate in the production of agrochemicals and dyes.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the innovation of sustainable synthetic routes to 4-Bromo-2-cyanobenzoic acid and its derivatives, moving away from traditional methods that may involve harsh conditions or stoichiometric reagents.

Key areas for exploration include:

Electrochemical Synthesis : Inspired by green approaches to similar molecules, electrochemical methods could be developed. For instance, an electrocarboxylation route that utilizes carbon dioxide (CO2) as a C1 source, potentially in green solvents like ionic liquids, could offer a sustainable pathway. mdpi.com This approach aligns with CO2 valorization strategies, turning a greenhouse gas into a valuable chemical feedstock. mdpi.com

Continuous Flow Chemistry : The adoption of continuous flow microreactors for key synthetic steps, such as bromination or cyanation, could significantly enhance reaction efficiency, safety, and scalability. smolecule.com Flow chemistry allows for precise control over reaction parameters, often leading to higher yields and purity while minimizing waste. smolecule.com

Catalytic Oxidation : Investigating catalytic systems that use green oxidants like molecular oxygen is a promising avenue. chemicalbook.com Developing a process similar to the cobalt-catalyzed oxidation of substituted toluenes could provide a more atom-economical route from readily available precursors. chemicalbook.com

Improved Sandmeyer Reactions : While the Sandmeyer reaction is a classic method for introducing a cyano group, future work could focus on developing catalytic versions that minimize the use of copper salts, thereby reducing heavy metal waste. google.comgoogle.com

A comparison of potential sustainable methodologies is presented below.

MethodologyPotential AdvantageKey Research Challenge
Electrosynthesis Utilizes CO2, operates under mild conditions, uses "green" solvents. mdpi.comCatalyst development, optimizing current efficiency and selectivity for the specific isomer.
Flow Chemistry Enhanced safety, improved heat and mass transfer, higher yields, easy scale-up. smolecule.comReactor design, optimization of residence time and reagent mixing for multi-step syntheses.
Catalytic Air Oxidation Uses oxygen as a clean and inexpensive oxidant, high atom economy. chemicalbook.comDesigning a selective catalyst that works on the specific substrate without side reactions.

Development of Advanced Catalytic Applications

While this compound is primarily a synthetic intermediate, its structure is well-suited for the development of novel ligands for catalysis. The bromine atom serves as a handle for attachment to catalytic centers or larger molecular architectures via cross-coupling reactions, while the cyano and carboxylate groups can act as coordinating moieties for metal ions.

Future research should focus on:

Synthesis of Pincer Ligands : Using the aryl backbone of this compound, new pincer-type ligands could be designed. The carboxylate and cyano groups, possibly modified, could form two of the chelating arms, with the third introduced via a palladium-catalyzed reaction at the bromo position. google.com

Precursors for Metal-Organic Frameworks (MOFs) : The rigid structure and multiple coordination sites (carboxylate and cyano) make this compound an attractive candidate for designing novel linkers for MOFs. These materials could have applications in gas storage, separation, or heterogeneous catalysis.

Development of Organocatalysts : The unique electronic properties conferred by the electron-withdrawing cyano group and the bromo atom could be harnessed to design novel organocatalysts for asymmetric synthesis.

In-depth Investigations of Biological Mechanisms and Target Identification

Derivatives of substituted cyanobenzoic acids have shown significant potential in medicinal and agricultural chemistry. The electrophilic nature of the bromine atom and the electron-withdrawing character of the cyano group can enhance interactions with biological targets like enzymes and receptors. smolecule.comsmolecule.com A focused research effort is needed to systematically explore the biological activities of this compound derivatives and to elucidate their mechanisms of action.

Promising future directions include:

Enzyme Inhibition Studies : Given that related structures are intermediates for SGLT2 inhibitors used in diabetes therapy and can inhibit enzymes like pyruvate (B1213749) O-phosphate dikinase (PPDK) in plants, a systematic screening of derivatives against various enzyme classes is warranted. nih.govpreprints.orgresearchgate.net This could lead to new therapeutic agents or herbicides.

Target Deconvolution with Omics Technologies : For any identified bioactive derivatives, a combination of transcriptomics, proteomics, and metabolomics should be employed. nih.gov These approaches can provide an unbiased, system-wide view of the cellular response to the compound, helping to pinpoint its primary molecular target and off-target effects. nih.gov

Probing Protein-Protein Interactions : Some benzoic acid derivatives have been shown to inhibit protein-protein interactions, such as the eIF4E/eIF4G complex involved in translation initiation. google.com Derivatives of this compound could be designed and tested as modulators of other clinically relevant protein-protein interactions.

Integration into Emerging Materials Science Technologies

The functional groups on this compound make it a highly adaptable component for advanced materials. Its potential extends to electronics, photonics, and energy materials.

Unexplored avenues in materials science include:

Liquid Crystal Synthesis : Related cyanobenzoic acids are known intermediates in the production of liquid crystal materials. guidechem.com The specific geometry and polarity of this compound could be exploited to create novel liquid crystalline phases with tailored properties for display technologies.

Dye-Sensitized Solar Cells (DSSCs) : The core structure is analogous to precursors used for synthesizing dendritic ligands for ruthenium-based dyes in DSSCs. researchgate.net The bromo-substituent provides a convenient point for elaboration into complex, light-harvesting antenna-like structures, while the carboxylic acid serves as the anchoring group to the semiconductor (e.g., TiO2) surface. researchgate.net

Organic Electronics : The compound can serve as a building block for organic semiconductors. The reactive bromine site allows for the extension of conjugation through cross-coupling reactions, a key strategy in tuning the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and optimization of new molecules. These methods can predict the properties of hypothetical derivatives of this compound, guiding synthetic efforts toward the most promising candidates.

Key areas for computational investigation are:

Property Prediction with DFT : Density Functional Theory (DFT) can be employed to calculate the physicochemical properties of novel derivatives, such as their acidity (pKa), redox potentials, and electronic structure. torvergata.it This is crucial for designing molecules with specific characteristics, for example, optimizing the pKa for biological activity or tuning the HOMO/LUMO gap for electronic applications. torvergata.it

Virtual Screening and Molecular Docking : Large virtual libraries of derivatives can be created and screened in silico against the three-dimensional structures of known biological targets (e.g., enzymes, receptors). preprints.org This approach can identify potential lead compounds for drug discovery or agrochemical development before committing resources to their synthesis.

Materials Property Simulation : For materials science applications, computational models can predict properties like charge mobility, thermal stability, and crystal packing. This allows for the rational design of new organic materials for electronics or MOFs with specific pore sizes and functionalities.

Below is a table of computed properties that are foundational for such computational design efforts.

PropertyValueSignificance in Computational Design
Molecular Weight 226.03 g/mol nih.govBasic parameter for synthesis and characterization.
XLogP3 2.8 nih.govPredicts lipophilicity, crucial for drug absorption and distribution (ADME).
Topological Polar Surface Area (TPSA) 61.1 Ų nih.govRelates to membrane permeability and bioavailability.
Hydrogen Bond Donors 1 chemscene.comInfluences binding interactions with biological targets and material packing.
Hydrogen Bond Acceptors 2 chemscene.comInfluences binding interactions and solubility.
Rotatable Bonds 1 chemscene.comDefines conformational flexibility, important for ligand binding.

By systematically pursuing these future research directions, the scientific community can fully harness the potential of this compound, transforming it from a simple building block into a key component of next-generation technologies and therapeutics.

Q & A

Q. Critical Parameters :

  • Temperature : Excessive heat may lead to decarboxylation of the benzoic acid moiety.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Pd(PPh₃)₄ improves cyanation selectivity .

Table 1 : Example Reaction Conditions

StepReagentsTemperatureYield (%)Reference
BrominationNBS (in CCl₄)0–25°C75–85
CyanationCuCN, Pd(OAc)₂, DMF60°C60–70

How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Basic Research Question

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions. The nitrile group appears as a sharp singlet (~110 ppm in 13^{13}C), while bromine causes deshielding in adjacent protons .
  • X-ray Crystallography : SHELXL refines crystal structures by optimizing parameters like thermal displacement and occupancy. High-resolution data (>1.0 Å) reduces R-factor errors .

Advanced Insight :
For disordered structures, SHELXL’s PART and SUMP commands partition electron density to model overlapping atoms. Multi-component refinement is critical for resolving halogen-heavy compounds .

How should researchers address contradictions in bioactivity data for derivatives of this compound?

Advanced Research Question
Conflicting bioactivity results often arise from:

  • Solubility Variability : Poor solubility in assay buffers leads to false negatives. Use DMSO co-solvents (<1% v/v) to improve dissolution .
  • Metabolic Instability : The nitrile group may hydrolyze in vivo. Stabilize via prodrug strategies (e.g., esterification) .

Q. Methodological Framework :

Dose-Response Validation : Repeat assays with gradient concentrations.

Metabolite Profiling : LC-MS identifies degradation products.

Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-Amino-4-bromobenzoic acid derivatives) .

Table 2 : Bioactivity Comparison of Analogues

CompoundTarget EnzymeIC₅₀ (µM)Reference
This compoundTyrosine Kinase12.3
2-Amino-4-bromobenzoic acidDopa Decarboxylase8.7

What strategies optimize crystallographic data collection for halogenated benzoic acids?

Advanced Research Question
Halogens (Br, Cl) introduce challenges like absorption and radiation damage. Best practices include:

Low-Temperature Data Collection : Cool crystals to 100 K to mitigate decay.

Synchrotron Radiation : Use tunable wavelengths (e.g., λ = 0.7–1.0 Å) to enhance anomalous dispersion for bromine .

Twinned Data Handling : SHELXL’s TWIN command models twin domains in cases of pseudo-merohedral twinning .

Case Study :
For a brominated analogue, refinement with SHELXL-2018 reduced R₁ from 0.15 to 0.05 by adjusting WGHT parameters to balance observed vs. calculated structure factors .

How can computational methods predict reactivity trends in this compound derivatives?

Advanced Research Question

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites.
  • Hammett Constants : The electron-withdrawing -CN group (σₚ = +0.66) directs bromine to meta/para positions in further reactions .

Validation :
Compare computed IR spectra (e.g., C≡N stretch ~2240 cm⁻¹) with experimental data to verify accuracy .

What are the stability and storage guidelines for this compound?

Basic Research Question

  • Degradation Pathways : Hydrolysis of the nitrile group in humid conditions forms carboxylic acid derivatives.
  • Storage : Keep in desiccated amber vials at –20°C. Avoid prolonged exposure to light .

Safety Note :
While classified as non-hazardous under CLP, use PPE (gloves, goggles) during handling to prevent contact sensitization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.